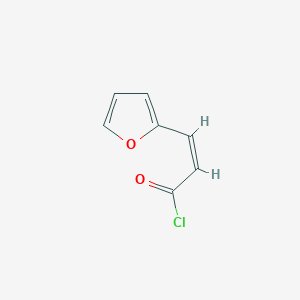

3-(2-Furyl)propenoyl chloride

描述

Contextual Significance of α,β-Unsaturated Acyl Chlorides in Organic Synthesis

α,β-Unsaturated acyl chlorides are a class of highly reactive organic compounds that serve as versatile intermediates in a multitude of synthetic transformations. Their chemical structure, characterized by a carbonyl chloride group conjugated with a carbon-carbon double bond, imparts a high degree of electrophilicity at the carbonyl carbon, making them susceptible to nucleophilic acyl substitution. This reactivity is harnessed in numerous organic reactions to construct complex molecular architectures.

A significant application of α,β-unsaturated acyl chlorides is in palladium-catalyzed cross-coupling reactions. For instance, they react efficiently with arylboronic acids in Suzuki-Miyaura type couplings to produce aromatic α,β-unsaturated ketones. organic-chemistry.orgorganic-chemistry.org This method provides a valuable alternative to traditional Friedel-Crafts acylation, particularly for substrates that are sensitive to acidic conditions. organic-chemistry.org Furthermore, these compounds are key reactants in various cyclization and cycloaddition reactions. Cinchona alkaloid-catalyzed [4+2] cyclocondensation of α,β-unsaturated acyl chlorides with imines, for example, yields substituted dihydropyridinones with high enantioselectivity, which can be further reduced to optically active piperidine (B6355638) derivatives. rsc.org The preparation of these acyl chlorides is commonly achieved by treating the corresponding α,β-unsaturated carboxylic acids with chlorinating agents such as thionyl chloride or oxalyl chloride. researchgate.net

The Furan (B31954) Moiety in Chemical Compounds: Research Relevance and Bio-inspired Applications

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, and it is a fundamental structural unit in a vast array of natural products and synthetic compounds. ijabbr.comacs.org Its unique electronic properties and reactivity make it a valuable building block in organic synthesis and a privileged scaffold in medicinal chemistry. ijabbr.comacs.org Furan and its derivatives are readily available from renewable biomass sources, such as furfural (B47365) derived from plant matter, positioning them as key platform molecules in sustainable chemistry. ijabbr.comresearchgate.netmdpi.com

The research relevance of the furan moiety is underscored by its presence in numerous biologically active compounds. Furan-containing molecules have been shown to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties. ijabbr.comutripoli.edu.lynih.gov In medicinal chemistry, the furan ring can act as a bioisostere for other aromatic systems, allowing for the rational design of new therapeutic agents. ijabbr.com Bio-inspired applications are also prominent, with researchers developing novel multicomponent reactions that utilize furan-based electrophiles to construct complex heterocyclic systems, mimicking enzymatic processes. nih.gov The versatility of the furan ring allows it to participate in a wide range of chemical transformations, including Diels-Alder reactions, making it a cornerstone for creating molecular diversity in drug discovery and materials science. acs.orgresearchgate.netresearchgate.net

Academic Research Focus for 3-(2-Furyl)propenoyl chloride: An Overview of Synthetic, Reactivity, and Application Studies

This compound, also known as 3-(furan-2-yl)acryloyl chloride, is a specific α,β-unsaturated acyl chloride that incorporates the furan heterocycle. Academic research on this compound focuses on its role as a reactive intermediate for the synthesis of more complex molecules. Its structure combines the high reactivity of an acyl chloride with the distinct properties of the furan ring and the conjugated propenoyl linker.

Synthetic Focus: The primary method for preparing this compound involves the chlorination of its corresponding carboxylic acid, 3-(2-furyl)acrylic acid. This precursor acid is typically synthesized via a Knoevenagel condensation between furfural and malonic acid.

Reactivity Profile: The principal area of study for this compound is its reactivity as an acylating agent. It readily undergoes nucleophilic attack at the carbonyl carbon. Research has demonstrated its use in the acylation of ylides, such as in the reaction with a specific phosphorane to generate an acyl-stabilized ylide. sorbonne-universite.fr This reactivity is fundamental to its application in building more elaborate chemical structures.

Application Studies: The predominant application of this compound is as a precursor in multi-step organic syntheses. A notable example is its use in the pyrolytic synthesis of fused polycyclic heteroaromatic compounds. In this process, the acyl chloride is first used to create a complex ylide, which then undergoes a thermally induced domino cyclization to form novel tetra- and pentacyclic ring systems. sorbonne-universite.fr Furthermore, it serves as a starting material for producing a variety of downstream products, including esters and amides, which are valuable in fine chemical synthesis. chemicalbook.comlookchem.com

Chemical Compound Information

Structure

3D Structure

属性

CAS 编号 |

54536-91-3 |

|---|---|

分子式 |

C7H5ClO2 |

分子量 |

156.56 g/mol |

IUPAC 名称 |

(Z)-3-(furan-2-yl)prop-2-enoyl chloride |

InChI |

InChI=1S/C7H5ClO2/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3- |

InChI 键 |

IMRILMSKMWAKCC-ARJAWSKDSA-N |

SMILES |

C1=COC(=C1)C=CC(=O)Cl |

手性 SMILES |

C1=COC(=C1)/C=C\C(=O)Cl |

规范 SMILES |

C1=COC(=C1)C=CC(=O)Cl |

产品来源 |

United States |

Synthetic Methodologies for 3 2 Furyl Propenoyl Chloride

Conventional Synthetic Routes to 3-(2-Furyl)propenoyl chloride

Traditional laboratory and industrial preparations of this compound rely on well-established reactions that are effective and widely understood. These routes typically begin with either 3-(2-Furyl)acrylic acid or the more fundamental starting material, furfural (B47365).

The most direct and common method for synthesizing this compound is the chlorination of its corresponding carboxylic acid, 3-(2-Furyl)acrylic acid. This transformation involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, a standard reaction for forming acyl chlorides.

Various chlorinating agents can be employed for this purpose, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent due to their reactivity and the gaseous nature of their byproducts, which simplifies purification. The reaction with thionyl chloride is often carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), to yield the acyl chloride. Similarly, oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), is highly effective for this conversion, particularly in continuous-flow systems. The choice of reagent can influence reaction conditions and efficiency.

Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acids

| Chlorinating Agent | Formula | Typical Conditions | Byproducts | Key Considerations |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Reflux in an inert solvent (e.g., CH₂Cl₂, Toluene) | SO₂, HCl (gaseous) | Widely used, cost-effective. Excess reagent is easily removed by distillation. |

| Oxalyl Chloride | (COCl)₂ | Room temperature or mild heating, often with catalytic DMF | CO, CO₂, HCl (gaseous) | More reactive and milder than SOCl₂. Ideal for sensitive substrates and flow chemistry. |

This table presents generalized data for the conversion of carboxylic acids to acyl chlorides.

An alternative synthetic pathway begins with furfural, a renewable platform chemical derived from biomass. csic.esacademie-sciences.fr This route is a two-step process where furfural is first converted into the intermediate, 3-(2-Furyl)acrylic acid, which is then subjected to acyl halogenation as described previously.

The initial step typically involves a condensation reaction. The Knoevenagel or Perkin reaction is commonly used, where furfural reacts with malonic acid (in the presence of a base like pyridine) or acetic anhydride (B1165640) and sodium acetate (B1210297), respectively, to form the α,β-unsaturated acid. chemicalbook.comias.ac.in Studies have optimized this condensation to maximize the yield of 3-(2-Furyl)acrylic acid, which is a critical precursor for the final product. ias.ac.in For example, reacting furfural and malonic acid with pyridine (B92270) as a catalyst on a boiling water bath has been shown to be an effective preparative method. ias.ac.in Once the 3-(2-Furyl)acrylic acid is synthesized and purified, it is converted to this compound using a suitable chlorinating agent. lookchem.com

Table 2: Example Synthesis of 3-(2-Furyl)acrylic Acid from Furfural

| Reactant 1 | Reactant 2 | Catalyst/Base | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Furfural | Malonic Acid | Pyridine | 2 hours | 66-67% | ias.ac.in |

Data is based on reported laboratory procedures for the synthesis of the precursor acid.

Advanced Synthetic Approaches and Process Optimization for Acyl Chlorides

To overcome the limitations of batch processing, such as safety concerns with exothermic reactions and handling of unstable intermediates, modern synthetic chemistry is increasingly turning to advanced process technologies like continuous-flow synthesis.

Continuous-flow synthesis offers significant advantages for the production of reactive molecules like α,β-unsaturated acyl chlorides, including this compound. researchgate.netbeilstein-journals.org This technology utilizes microreactors or tubular reactors, which provide superior heat and mass transfer compared to traditional batch reactors. researchgate.net

For the synthesis of acryloyl chloride, a similar α,β-unsaturated acyl chloride, a continuous-flow approach reacting acrylic acid with oxalyl chloride and catalytic DMF at room temperature achieves over 95% conversion within minutes. This highlights the potential for rapid, safe, and high-yield production. Such systems allow for precise control over reaction parameters (temperature, residence time, stoichiometry), minimizing the formation of byproducts and enhancing safety by keeping the volume of the hazardous intermediate low at any given time. acs.org Given that this compound is also an α,β-unsaturated acyl chloride, these principles are directly applicable, suggesting that a continuous-flow process would be a highly efficient and scalable manufacturing method.

Table 3: Conceptual Comparison of Batch vs. Continuous-Flow Synthesis for Acyl Chlorides

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reactive materials and potential for thermal runaway. | Enhanced safety due to small reactor volumes and superior heat dissipation. |

| Reaction Time | Typically hours. ias.ac.in | Can be reduced to minutes or even seconds. acs.org |

| Process Control | Difficult to precisely control temperature and mixing, especially on a large scale. | Precise control over temperature, pressure, and residence time. acs.org |

| Yield & Purity | May be lower due to side reactions and longer reaction times. | Often higher yields and purity due to better control and rapid quenching. beilstein-journals.org |

| Scalability | Scaling up can be challenging and non-linear ("scale-up issues"). | Easily scalable by running the system for longer periods or by parallelization ("scaling-out"). researchgate.net |

This table is a generalized comparison based on principles of flow chemistry applied to the synthesis of reactive intermediates like α,β-unsaturated acyl chlorides. acs.org

Reactivity Profile and Mechanistic Investigations of 3 2 Furyl Propenoyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety

The carbonyl carbon of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. libretexts.org This makes it a prime target for attack by a wide range of nucleophiles. These reactions typically proceed through a nucleophilic addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to yield the substituted product. libretexts.orglibretexts.org

3-(2-Furyl)propenoyl chloride readily undergoes amidation when treated with primary and secondary amines. This reaction involves the nucleophilic attack of the amine's lone pair of electrons on the acyl chloride's carbonyl carbon. The subsequent elimination of a chloride ion, typically scavenged by a second equivalent of the amine or an added base, results in the formation of a stable amide.

While specific studies on the reaction of this compound with sterically hindered amines like 2,6-dialkylanilines are not extensively detailed in the provided literature, the general principles of acylation apply. The reactivity of such hindered amines would likely be lower than that of less hindered primary amines, potentially requiring more forcing reaction conditions. The reaction is analogous to the synthesis of cinnamamides from cinnamoyl chloride. ccspublishing.org.cn For example, reactions of similar furanone structures with primary amines like benzylamine (B48309) proceed efficiently, suggesting that this compound would form the corresponding N-benzyl-3-(2-furyl)propenamide. researchgate.net

The synthesis of N-(α,β-unsaturated acyl)sulfonamides is a significant transformation, as these products are valuable intermediates in organic synthesis and have applications as anti-inflammatory agents and plant disease control agents. umich.eduarkat-usa.org A common and effective method for their preparation is the acylation of sulfonamides with α,β-unsaturated acyl chlorides. umich.eduresearchgate.net

This reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or triethylamine, which deprotonates the sulfonamide to generate a more potent sulfonamide anion. umich.eduarkat-usa.org This anion then acts as the nucleophile, attacking the carbonyl carbon of this compound to yield the target N-(α,β-unsaturated acyl)sulfonamide. The viability of this reaction is strongly supported by the successful synthesis of the analogous compound, 4-Methyl-N-[(E)-3-(2-thienyl)-2-propenoyl]benzenesulfonamide, from its corresponding acyl chloride and sulfonamide. umich.edu

Table 1: Synthesis of N-(α,β-Unsaturated Acyl)sulfonamides

| Acyl Chloride | Nucleophile | Base | Product |

|---|---|---|---|

| This compound | Sulfonamide (R-SO₂NH₂) | NaH or Et₃N | N-[3-(2-Furyl)propenoyl]sulfonamide |

The reaction of acyl chlorides with azide (B81097) salts, most commonly sodium azide (NaN₃), is a standard and efficient method for the synthesis of acyl azides. masterorganicchemistry.comraco.cat This nucleophilic acyl substitution proceeds readily at or below room temperature. raco.catresearchgate.net The azide ion (N₃⁻) is an excellent nucleophile and displaces the chloride from the carbonyl group to form the acyl azide. masterorganicchemistry.com

This compound is expected to react cleanly with sodium azide in a suitable solvent to produce 3-(2-furyl)propenoyl azide. It is crucial to maintain mild temperature conditions during this synthesis, as acyl azides are energetically rich compounds that can undergo thermal rearrangement (the Curtius rearrangement) to form isocyanates upon heating. masterorganicchemistry.comresearchgate.net

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Its α,β-unsaturated acyl chloride framework can react with binucleophiles containing nitrogen and/or sulfur atoms to construct rings. For instance, reactions with hydrazine (B178648) derivatives can lead to the formation of pyridazinone heterocycles, as has been demonstrated with structurally related furanones. researchgate.net

Furthermore, analogous α,β-unsaturated systems containing cyano groups have been extensively used as building blocks in heterocyclic synthesis, reacting with various nucleophiles to form thiophenes, pyrazoles, and other ring systems. longdom.orglongdom.org By extension, this compound can be expected to react with reagents like thioglycollic acid or substituted hydrazines to afford a diverse array of functionalized heterocycles. The synthesis of polysulfur-nitrogen heterocycles has also been achieved from simple organic substrates, indicating a broad scope for forming sulfur-containing rings. arkat-usa.org

Reactivity of the Carbon-Carbon Double Bond

While the acyl chloride is the most reactive site for nucleophilic attack, the carbon-carbon double bond also exhibits important reactivity, particularly in cycloaddition reactions.

The Diels-Alder reaction is a powerful tool for forming six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). libretexts.org The carbon-carbon double bond in this compound is electron-deficient, allowing it to act as a dienophile. Its reactivity can be significantly enhanced through activation.

A modern and highly effective strategy involves the in-situ generation of α,β-unsaturated acylammonium salts. acs.orgnih.govnih.gov This is achieved by reacting the α,β-unsaturated acyl chloride, such as this compound, with a tertiary amine organocatalyst, for example, a chiral isothiourea. acs.orgnih.gov The resulting acylammonium salt is a far more reactive and versatile dienophile than the parent acyl chloride. acs.orgnih.gov This enhanced reactivity enables highly enantioselective and diastereoselective Diels-Alder reactions, often as part of a cascade process. For example, a Diels-Alder/lactonization (DAL) organocascade can generate complex bicyclic lactones with excellent stereocontrol from simple dienes and acyl chlorides. acs.orgsemanticscholar.org

Comparative Reactivity Studies and Electronic Effects

The reactivity of this compound is significantly influenced by the electronic and steric properties of the furan (B31954) ring, setting it apart from other structurally related acyl chlorides.

Influence of the Furan Ring on Steric and Electronic Effects at the Carbonyl Carbon

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, exerts a notable influence on the reactivity of the adjacent propenoyl chloride moiety. The oxygen atom in the furan ring possesses lone pairs of electrons that can be delocalized into the aromatic system, making the ring electron-rich. msu.edu This electron-donating nature of the furan ring can affect the electrophilicity of the carbonyl carbon in this compound.

Studies on the condensation of furan with carbonyl compounds have shown that the furan nucleus is generally activating. cdnsciencepub.com However, the presence of electron-withdrawing groups on the carbonyl compound can deactivate the reaction. In the context of this compound, the acryloyl chloride portion is electron-withdrawing, which can modulate the electron-donating effect of the furan ring.

The steric bulk of the furan ring can also play a role in the reactivity at the carbonyl carbon. The geometry of the furan ring can influence the approach of nucleophiles to the carbonyl group. In reactions such as the Paternò-Büchi reaction, the attack of a carbonyl compound on a furan derivative is subject to frontier orbital control, with a preference for attack at the α-carbon of the furan ring. bgsu.edu This suggests that the stereochemistry of reactions involving the furan ring is a significant factor.

Comparative Analysis of Electrophilicity and Stability with Structurally Related Acyl Chlorides (e.g., Acryloyl Chloride, Cinnamoyl Chloride)

A comparative analysis of this compound with acryloyl chloride and cinnamoyl chloride reveals important differences in their electrophilicity and stability. Acryloyl chloride is a highly reactive α,β-unsaturated acyl chloride known for its propensity to undergo nucleophilic addition and polymerization. Cinnamoyl chloride, with its phenyl group, exhibits different electronic and steric effects compared to the furan group.

The chlorine atom in an acyl chloride has a strong electron-withdrawing inductive effect, which destabilizes the carbonyl group and increases its electrophilicity. nottingham.ac.uk However, the presence of a conjugated system, such as the vinyl group in acryloyl chloride or the propenoyl group in this compound and cinnamoyl chloride, can influence this effect. The vinyl group can have an electron-donating effect that can somewhat mitigate the instability caused by the chlorine atom. nottingham.ac.uk

In this compound, the electron-donating furan ring can further modulate the electrophilicity of the carbonyl carbon. This is in contrast to cinnamoyl chloride, where the phenyl group can also donate electron density through resonance but has different steric and electronic properties than the furan ring. The furyl group is thought to enhance stability while reducing the electrophilicity at the carbonyl carbon when compared to acryloyl chloride.

Computational studies on α,β-unsaturated carbonyls have shown that the carbonyl carbon consistently has the most positive atomic charge, making it a prime target for nucleophilic attack. nih.gov However, the relative reactivity is also influenced by factors such as the energy of the lowest unoccupied molecular orbital (LUMO) and local softness, which can predict the preferred site of attack by nucleophiles. nih.gov

The stability of these acyl chlorides also varies. Acryloyl chloride is known to be unstable and can react violently with water. Cinnamoyl chloride is considered to be relatively more stable due to the stabilizing effect of the phenyl ring. nottingham.ac.uk The stability of this compound is influenced by the aromaticity of the furan ring.

| Compound | Structural Feature | Influence on Reactivity |

|---|---|---|

| This compound | Furan ring | Electron-donating, potentially reducing carbonyl electrophilicity compared to acryloyl chloride but influencing stability through aromaticity. |

| Acryloyl Chloride | Vinyl group | Highly reactive and electrophilic α,β-unsaturated system, prone to polymerization. |

| Cinnamoyl Chloride | Phenyl ring | Offers resonance stabilization, leading to greater stability compared to acryloyl chloride. nottingham.ac.uk |

Chemistry of Derivatives and Structural Modifications of 3 2 Furyl Propenoyl Chloride

Synthesis and Transformations of Furyl-Containing Acrylamides and Related Amides

The reaction of 3-(2-furyl)propenoyl chloride with primary and secondary amines is a direct and efficient method for the synthesis of N-substituted 3-(2-furyl)acrylamides. This amidation reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. researchgate.net The reactivity of the acyl chloride makes this transformation highly favorable.

The synthesis typically involves the coupling of 3-(2-furyl)acrylic acid derivatives with amines. For instance, acrylamide (B121943) derivatives have been synthesized by reacting an oxazolone (B7731731) precursor, derived from furan-2-carbaldehyde, with various primary aromatic amines in refluxing ethanol. mdpi.com This approach has yielded a series of N-aryl-3-(furan-2-yl)acrylamides. mdpi.comnih.gov The reaction of acrylamide with amino compounds can occur via a Michael addition, though these adducts can be unstable and reverse upon heating. nih.gov

Research has demonstrated the synthesis of various furyl-containing acrylamides with potential biological applications. For example, N-(3-bromo-2-methylphenyl)-3-(5-phenyl-2-furyl)acrylamide has been synthesized and characterized. sigmaaldrich.com Another study focused on creating quinoline-4-carbonyl-hydrazide-acrylamide hybrids, where a furyl-containing acrylamide moiety was linked to a quinoline (B57606) structure. nih.gov

Table 1: Examples of Synthesized Furyl-Containing Acrylamides

| Starting Material 1 | Starting Material 2 | Product | Research Focus |

|---|---|---|---|

| 4-(furan-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one | Isopropylamine | N-[1-(furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide | Synthesis of potential chemotherapeutic agents nih.gov |

| 4-(furan-2-ylmethylene)-2-(3,4-dimethoxyphenyl)oxazol-5(4H)-one | m-Toluidine | N-(1-(furan-2-yl)-3-oxo-3-(m-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide | Synthesis for cytotoxic activity evaluation mdpi.com |

| 3-(5-phenyl-2-furyl)acrylic acid | 3-Bromo-2-methylaniline | N-(3-bromo-2-methylphenyl)-3-(5-phenyl-2-furyl)acrylamide | Chemical synthesis and characterization sigmaaldrich.com |

Generation and Subsequent Reactions of Furyl-Containing Acyl Azides

Furyl-containing acyl azides are valuable synthetic intermediates, primarily generated from the corresponding acyl chlorides. The reaction of this compound with an azide (B81097) salt, such as sodium azide, results in the formation of 3-(2-furyl)propenoyl azide through nucleophilic acyl substitution. masterorganicchemistry.com This process is a standard and efficient method for preparing acyl azides from acyl halides. organic-chemistry.orgraco.cat Alternative methods include the reaction of carboxylic acids with reagents like trichloroacetonitrile (B146778) and sodium azide or the treatment of N-acyl benzotriazoles with an azide source. organic-chemistry.org

The most significant subsequent reaction of acyl azides is the Curtius rearrangement. masterorganicchemistry.com This thermal or photochemical decomposition of the acyl azide leads to the formation of an isocyanate with the loss of nitrogen gas. wikipedia.orgnumberanalytics.com The rearrangement is a concerted process, proceeding with full retention of the migrating group's stereochemistry. wikipedia.org

The resulting furyl-containing isocyanate is a highly reactive species that can be trapped by various nucleophiles. organic-chemistry.org

Reaction with water: Hydrolysis of the isocyanate yields an unstable carbamic acid, which spontaneously decarboxylates to form a primary amine. organic-chemistry.orgorganicchemistrytutor.com

Reaction with alcohols: In the presence of an alcohol (e.g., tert-butanol (B103910) or benzyl (B1604629) alcohol), the isocyanate is converted into the corresponding carbamate. nih.gov

Reaction with amines: Amines react with the isocyanate to produce urea (B33335) derivatives. wikipedia.org

The Curtius rearrangement is a cornerstone reaction for converting carboxylic acids and their derivatives into amines and related nitrogen-containing compounds, finding wide application in the synthesis of complex molecules. numberanalytics.comnih.gov

Table 2: The Curtius Rearrangement Pathway for 3-(2-Furyl)propenoyl Azide

| Step | Reactant | Reagent/Condition | Intermediate/Product | Description |

|---|---|---|---|---|

| 1. Azide Formation | This compound | Sodium Azide (NaN₃) | 3-(2-Furyl)propenoyl azide | Nucleophilic acyl substitution masterorganicchemistry.com |

| 2. Rearrangement | 3-(2-Furyl)propenoyl azide | Heat (Δ) | 2-(2-Furyl)vinyl isocyanate + N₂ | Thermal decomposition and rearrangement wikipedia.org |

| 3a. Amine Formation | 2-(2-Furyl)vinyl isocyanate | Water (H₂O), then acid hydrolysis | 1-(2-Furyl)vinylic amine | Hydrolysis of the isocyanate followed by decarboxylation organic-chemistry.org |

| 3b. Carbamate Formation | 2-(2-Furyl)vinyl isocyanate | Alcohol (R'OH) | Alkyl [2-(2-furyl)vinyl]carbamate | Trapping of the isocyanate with an alcohol nih.gov |

Synthesis of Furyl-Containing Esters from this compound

The synthesis of furyl-containing esters from this compound is achieved through esterification with alcohols or phenols. This reaction, a form of nucleophilic acyl substitution, involves the attack of the hydroxyl group of the alcohol or phenol (B47542) on the carbonyl carbon of the acyl chloride. chemguide.co.uk The high reactivity of the acyl chloride allows the reaction to proceed readily, often at room temperature, and without the need for an acid catalyst that is typically required when starting from the corresponding carboxylic acid. chemguide.co.uk

A variety of esters can be synthesized using this method, including propyl, isobutyl, isopentyl, benzyl, and phenyl esters of 3-(2-furyl)acrylic acid. lookchem.com For example, ethyl 3-(2-furyl)acrylate is a known derivative. chemicalbook.comnist.gov The reaction conditions are generally mild, providing a straightforward route to these compounds.

Furthermore, these furyl-containing esters can undergo subsequent transformations. For instance, the olefinic group in the propenoyl chain can be selectively reduced via catalytic hydrogenation, using catalysts like 5% Pd/C, to yield the corresponding saturated ester, such as ethyl 3-(2-furyl)propionate. chemicalbook.comresearchgate.net

Table 3: Examples of Furyl-Containing Esters Synthesized from this compound

| Alcohol/Phenol | Ester Product | CAS Number |

|---|---|---|

| Propanol | Propyl 3-(2-furyl)propenoate | 63485-68-7 lookchem.com |

| Isobutanol | Isobutyl 3-(2-furyl)propenoate | 68480-18-2 lookchem.com |

| Isopentyl alcohol | Isopentyl 3-(2-furyl)propenoate | 79925-85-2 lookchem.com |

| Benzyl alcohol | Benzyl 3-(2-furyl)propenoate | 98407-51-3 lookchem.com |

| Phenol | Phenyl 3-(2-furyl)propenoate | 2757-03-1 lookchem.com |

Development of Furyl-Substituted Thioamide and Thiadiazole Derivatives

The conversion of carbonyl compounds into their thio-analogs is a fundamental transformation in organic synthesis, often accomplished using thionating agents. Lawesson's Reagent is a mild and effective reagent for converting amides into thioamides. organic-chemistry.orgnih.gov Therefore, 3-(2-furyl)acrylamides, synthesized from this compound, can be treated with Lawesson's Reagent to yield the corresponding 3-(2-furyl)propenethioamides. The reaction typically involves heating the amide with Lawesson's Reagent in a solvent like o-xylene. orgsyn.org The mechanism involves a [2+2] cycloaddition between the carbonyl group and the reactive dithiophosphine ylide form of Lawesson's Reagent, followed by cycloreversion to form the thiocarbonyl and a stable P=O bond. organic-chemistry.org

These furyl-substituted thioamides are versatile precursors for the synthesis of various sulfur- and nitrogen-containing heterocycles. chim.it A significant application is in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. mdpi.com For instance, 5-(5-nitro-2-furyl)-1,3,4-thiadiazole derivatives have been synthesized and investigated for their biological activities. tubitak.gov.tr The synthesis often involves the cyclization of thioamide-containing intermediates. For example, pyrazole-carbothioamides bearing a furan (B31954) moiety have been reacted with hydrazonoyl halides to construct thiazole (B1198619) rings, a related class of heterocycles. mdpi.com Thiadiazoles themselves are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. mdpi.com

Table 4: Synthetic Pathway to Furyl-Substituted Thioamides and Thiadiazoles

| Step | Starting Material | Reagent | Product Class | Research Context |

|---|---|---|---|---|

| 1 | N-Aryl-3-(2-furyl)acrylamide | Lawesson's Reagent | N-Aryl-3-(2-furyl)propenethioamide | General thionation of amides organic-chemistry.orgnih.gov |

| 2 | Furyl-containing thioamide derivative | Hydrazonoyl halide / Acid Chloride | Furyl-substituted thiadiazole | Synthesis of heterocyclic pharmacophores mdpi.com |

Strategies for Modifying the Furan Ring and Propenoyl Chain for Novel Derivatives

The 3-(2-furyl)propenoyl scaffold offers multiple sites for structural modification, allowing for the creation of a diverse library of novel derivatives. Both the furan ring and the propenoyl chain can be chemically altered.

Modification of the Propenoyl Chain: The carbon-carbon double bond in the propenoyl chain is susceptible to various addition reactions.

Hydroarylation: In the presence of a strong Brønsted superacid like triflic acid (TfOH) or Lewis acids such as AlCl₃, 3-(2-furyl)propenoic acids and their esters undergo hydroarylation. mdpi.comnih.gov This Friedel-Crafts-type reaction adds an aromatic ring across the double bond, yielding 3-aryl-3-(2-furyl)propanoic acid derivatives. mdpi.com The reaction proceeds through a superelectrophilic activation mechanism, forming reactive diprotonated species.

Hydrogenation: The double bond can be selectively reduced to a single bond through catalytic hydrogenation. Using a catalyst such as 5% Pd/C, 3-(2-furyl)acrylic acid derivatives can be converted to 3-(2-furyl)propanoic acid derivatives without affecting the furan ring. researchgate.net

Modification of the Furan Ring: The furan ring itself can be functionalized, although its sensitivity to strong acids and oxidizing agents must be considered.

Substitution: The furan ring can undergo electrophilic substitution reactions. For instance, Friedel-Crafts acylation of furan with 2-formylbenzoic acid derivatives can lead to the formation of 3-(2-furyl)phthalides. researchgate.net

C-H Silylation and Cross-Coupling: The furan ring can be functionalized at the C3 position via catalytic C-H silylation. beilstein-journals.orgnih.gov The resulting silylated furan can then serve as a platform for further modifications. For example, C3-benzyldimethylsilyl-appended furfurals can be converted to cyclic siloxanes, which are competent partners in copper-catalyzed cross-coupling reactions to introduce aryl, allyl, or methyl groups at the C3 position. nih.gov

Decomposition: Under certain conditions, the furan moiety can be altered. For example, the decomposition of 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide to acrylamide has been noted, indicating potential instability of the furan ring system under specific stresses. foodandnutritionresearch.net

These modification strategies significantly expand the chemical space accessible from this compound, enabling the synthesis of novel compounds with tailored properties.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(2-Furyl)acrylic acid |

| N-substituted 3-(2-furyl)acrylamides |

| N-Aryl-3-(furan-2-yl)acrylamides |

| N-(3-bromo-2-methylphenyl)-3-(5-phenyl-2-furyl)acrylamide |

| Quinoline-4-carbonyl-hydrazide-acrylamide hybrids |

| 3-(2-Furyl)propenoyl azide |

| Sodium azide |

| 2-(2-Furyl)vinyl isocyanate |

| 1-(2-Furyl)vinylic amine |

| tert-Butanol |

| Benzyl alcohol |

| Alkyl [2-(2-furyl)vinyl]carbamate |

| Urea derivatives |

| Propyl 3-(2-furyl)propenoate |

| Isobutyl 3-(2-furyl)propenoate |

| Isopentyl 3-(2-furyl)propenoate |

| Benzyl 3-(2-furyl)propenoate |

| Phenyl 3-(2-furyl)propenoate |

| Ethyl 3-(2-furyl)acrylate |

| Ethyl 3-(2-furyl)propionate |

| Lawesson's Reagent |

| 3-(2-Furyl)propenethioamides |

| 1,3,4-Thiadiazole derivatives |

| 5-(5-nitro-2-furyl)-1,3,4-thiadiazole derivatives |

| Pyrazole-carbothioamides |

| Thiazole |

| Triflic acid (TfOH) |

| Aluminum chloride (AlCl₃) |

| 3-Aryl-3-(2-furyl)propanoic acid derivatives |

| 3-(2-Furyl)propanoic acid derivatives |

| 3-(2-Furyl)phthalides |

| 2-Formylbenzoic acid |

| C3-Benzyldimethylsilyl-appended furfurals |

| Cyclic siloxanes |

| 2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide |

| Furan-2-carbaldehyde |

| N-[1-(furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide |

| N-(1-(furan-2-yl)-3-oxo-3-(m-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide |

| (Z)-N-(3-(2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide |

| Cyclohexyl 3-(2-furyl)propenoate |

Spectroscopic Characterization and Computational Studies of 3 2 Furyl Propenoyl Chloride and Its Derivatives

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide a powerful toolkit for the definitive identification and structural analysis of 3-(2-Furyl)propenoyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) offer complementary information, enabling a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise structure of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each atom within the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment of the hydrogen atoms. Protons attached to the furan (B31954) ring and the vinylic double bond exhibit characteristic chemical shifts. libretexts.org The electronegative acyl chloride group and the aromatic furan ring cause the vinylic protons to be deshielded, shifting their signals downfield. libretexts.orglibretexts.org The stereochemistry of the double bond, whether cis (Z) or trans (E), is determined by the coupling constant (J-value) between the two vinylic protons. A larger coupling constant (typically 12–16 Hz) is indicative of a trans configuration, which is generally the more thermodynamically stable isomer.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. libretexts.org The carbonyl carbon of the acyl chloride is highly deshielded and appears significantly downfield (typically in the 160-170 ppm range), a characteristic feature of acyl chlorides. The carbons of the furan ring and the alkene double bond appear in the aromatic/vinylic region (approximately 110-150 ppm). libretexts.orgchemicalbook.com Studies on related 3-(2-furyl)propenoyl derivatives have shown that the conformation of the furan ring relative to the C=C double bond can be determined through detailed ¹H and ¹³C NMR analysis. researchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for (E)-3-(2-Furyl)propenoyl chloride Predicted values are based on data from similar compounds like 3-(2-Furyl)acrylic acid and general NMR principles. guidechem.comchemicalbook.com

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~165 |

| Vinylic CH (α to C=O) | ~6.5 | ~120 |

| Vinylic CH (β to C=O) | ~7.6 | ~135 |

| Furan C2 | - | ~152 |

| Furan C3 | ~6.7 | ~115 |

| Furan C4 | ~6.5 | ~113 |

| Furan C5 | ~7.7 | ~147 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification.researchgate.netscirp.org

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a primary method for identifying the functional groups present in this compound. scirp.org These techniques probe the vibrational modes of the molecule, providing a unique fingerprint. sci-hub.box

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong absorption band characteristic of the C=O stretch of the acyl chloride functional group, typically found in the region of 1750-1815 cm⁻¹. This is at a higher frequency compared to the corresponding carboxylic acid or ester due to the inductive effect of the chlorine atom. Other key bands include the C=C stretching vibration of the alkene at approximately 1620-1640 cm⁻¹ and various C-H and C-O stretching and bending vibrations associated with the furan ring. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the C=C double bond and the symmetric vibrations of the furan ring often produce strong signals in the Raman spectrum. chemicalbook.com The low-wavenumber region can provide information about the vibrations involving the heavier chlorine atom, such as the C-Cl stretching and bending modes. sci-hub.boxresearchgate.net Computational studies on related molecules like 3-(2-Furyl) propionic acid have used DFT to calculate and assign vibrational wavenumbers, showing good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound Frequencies are based on typical values for the respective functional groups and data from related furan compounds. guidechem.comresearchgate.netchemicalbook.com

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

| C=O (Acyl Chloride) | Stretching | 1750 - 1815 (Very Strong) | Moderate |

| C=C (Alkene) | Stretching | 1620 - 1640 (Medium) | Strong |

| Furan Ring | Ring Stretching | 1500 - 1580 (Variable) | Strong |

| C-O-C (Furan) | Asymmetric Stretch | 1200 - 1280 (Strong) | Weak |

| C-Cl | Stretching | 650 - 850 (Strong) | Moderate |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Analysis.nih.gov

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula is C₇H₅ClO₂, corresponding to a molecular weight of approximately 156.57 g/mol . nih.gov

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the M⁺˙ and [M+2]⁺˙ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Common fragmentation pathways would likely include:

Loss of a chlorine radical: [M - Cl]⁺ to form a furylpropenoyl cation.

Loss of carbon monoxide: [M - CO]⁺, a common fragmentation for carbonyl compounds.

Cleavage of the furan ring: Leading to smaller, characteristic fragment ions.

Combined losses: Such as the sequential loss of Cl and CO.

Analysis of these fragments allows for the confirmation of the molecular structure and connectivity.

Quantum Chemical Calculations for Theoretical Insights

Computational chemistry, particularly methods based on quantum mechanics, offers profound insights into the properties and reactivity of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of organic molecules. For furan derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict various molecular properties with high accuracy. researchgate.netbeilstein-journals.org

Molecular Geometry: DFT calculations can determine the most stable (lowest energy) three-dimensional structure of the molecule, providing optimized bond lengths and angles. researchgate.net

Electronic Structure: These calculations yield information about the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map can visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is key to predicting its reactive sites.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netajchem-a.com For this compound, the LUMO is expected to be centered on the α,β-unsaturated acyl chloride system, making it susceptible to attack by nucleophiles. youtube.com

Interactive Data Table: Representative DFT Calculation Outputs for Furan Derivatives Data based on general findings from computational studies of similar molecules. researchgate.netajchem-a.com

| Calculated Property | Significance | Typical Finding |

| HOMO Energy | Electron-donating ability | Localized on the furan ring and C=C bond |

| LUMO Energy | Electron-accepting ability | Localized on the propenoyl chloride moiety |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity/stability | A smaller gap indicates higher reactivity |

| Dipole Moment (μ) | Polarity of the molecule | Significant due to electronegative O and Cl atoms |

| Molecular Electrostatic Potential | Reactive sites | Negative potential near carbonyl oxygen; positive potential near carbonyl carbon |

Computational Approaches to Reaction Mechanism Elucidation, Transition State Analysis, and Stereoselectivity Prediction.wikipedia.orgacs.orgbeilstein-journals.org

Beyond static properties, computational methods are powerful tools for modeling chemical reactions. By mapping the potential energy surface of a reaction, chemists can elucidate detailed mechanisms.

Reaction Mechanism Elucidation: For reactions involving this compound, such as nucleophilic acyl substitution or Michael addition, computational studies can map the entire reaction pathway. This involves identifying all intermediates and, crucially, the transition states that connect them. beilstein-journals.org

Transition State Analysis: Locating the transition state structure and calculating its energy (the activation energy) is key to understanding the reaction rate. Vibrational frequency analysis is used to confirm that a calculated structure is a true transition state (characterized by a single imaginary frequency). beilstein-journals.org

Stereoselectivity Prediction: In reactions where new stereocenters are formed, computational methods can predict and explain the observed stereoselectivity (e.g., diastereoselectivity or enantioselectivity). By comparing the activation energies of the transition states leading to different stereoisomers, the favored product can be identified. This has been applied to reactions like additions to α,β-unsaturated systems. acs.org

These theoretical approaches provide a molecular-level understanding that is often difficult to obtain through experimental means alone, offering predictive power in designing new synthetic routes and understanding reactivity patterns. wikipedia.orgacs.org

Applications in Advanced Organic Synthesis and Materials Science

Role in Heterocyclic Chemistry

3-(2-Furyl)propenoyl chloride is a valuable reagent in the field of heterocyclic chemistry, serving as a versatile building block for the synthesis of a variety of complex molecules. Its unique structure, which combines a reactive acyl chloride with a furan (B31954) ring and a propenoyl linker, allows for a range of chemical transformations.

Utility in the Synthesis of Diverse Furan-Derived Heterocycles

The reactivity of this compound makes it a key starting material for constructing a wide array of furan-containing heterocyclic systems. The furan moiety itself is a significant structural component in many biologically active compounds and functional materials. derpharmachemica.com The presence of the acyl chloride group allows for facile reactions with various nucleophiles, leading to the formation of new carbon-heteroatom bonds and subsequent cyclization reactions to form diverse heterocyclic rings.

One notable application is in the synthesis of fused heterocyclic systems. For instance, through pyrolytic methods, this compound can be converted into ylide intermediates, which then undergo intramolecular cyclization to yield fused heterocycles. sorbonne-universite.fr While the pyrolysis of some 3-furyl compounds can lead to decomposition, careful control of reaction conditions can provide access to unique polycyclic aromatic compounds. sorbonne-universite.fr

Furthermore, the double bond in the propenoyl chain offers a site for addition reactions, further expanding the synthetic possibilities. For example, reactions with arenes in the presence of a Brønsted superacid like triflic acid can lead to hydroarylation of the carbon-carbon double bond, producing 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov These derivatives can then be further manipulated to create more complex heterocyclic structures.

The following table summarizes some of the furan-derived heterocycles that can be synthesized using this compound as a precursor.

| Heterocyclic System | Synthetic Approach | Reference |

| Fused Polycyclic Heteroaromatics | Pyrolysis of ylide intermediates | sorbonne-universite.fr |

| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | Hydroarylation with arenes | nih.gov |

Precursor for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science due to their wide range of biological activities and functional properties. researchgate.netmdpi.com this compound serves as a crucial precursor for the synthesis of various nitrogen-containing heterocyclic systems.

The acyl chloride functionality readily reacts with nitrogen nucleophiles, such as amines and hydrazines, to form amides and hydrazides, respectively. These intermediates can then undergo intramolecular cyclization reactions to form a variety of nitrogen-containing rings. For example, the reaction of this compound with 2,6-dialkylanilines or N-substituted 2,6-dialkylanilines yields corresponding amide derivatives. chemicalpapers.com Similarly, it can be used in the synthesis of amide derivatives containing an 1,3,4-oxadiazole (B1194373) moiety, which have potential antibacterial applications. lookchem.com

Moreover, the α,β-unsaturated carbonyl system in this compound can participate in cycloaddition reactions. For instance, it can react with suitable partners in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles. researchgate.net These reactions provide an efficient route to complex molecular scaffolds.

The versatility of this compound as a precursor for nitrogenous heterocycles is further highlighted by its use in the synthesis of pyrazolone (B3327878) derivatives through reactions with hydrazine (B178648). longdom.org

The table below provides examples of nitrogen-containing heterocycles synthesized from this compound.

| Nitrogen-Containing Heterocycle | Synthetic Approach | Reference |

| Amide derivatives | Reaction with anilines | chemicalpapers.com |

| 1,3,4-Oxadiazole derivatives | Reaction with appropriate precursors | lookchem.com |

| Pyrazolone derivatives | Reaction with hydrazine | longdom.org |

Potential in Polymer Chemistry and Functional Materials

The unique chemical structure of this compound also lends itself to applications in polymer chemistry, where it can be used to create novel functional materials.

Investigation as a Monomer for the Synthesis of Novel Functional Polymers

A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain or three-dimensional network in a process called polymerization. rsc.org this compound has been investigated as a monomer for the synthesis of new functional polymers. industrialchemicals.gov.au The presence of the polymerizable propenoyl group and the functional furan ring makes it an attractive candidate for creating polymers with tailored properties.

The furan moiety can impart specific characteristics to the resulting polymer, such as thermal stability, chemical resistance, and unique electronic properties. Furthermore, the furan ring can be chemically modified either before or after polymerization, allowing for the introduction of various functional groups and further tuning of the polymer's properties. The product of the dimerization of trans-3(2-furyl)acrylic acid, a derivative of the title compound, has potential as a building block for applications such as being an epoxy cross-linker in polymers. und.edu

Approaches for Covalent Incorporation into Polymer Chains via Addition or Condensation Polymerization

This compound can be incorporated into polymer chains through various polymerization techniques, primarily addition and condensation polymerization.

In addition polymerization , the double bond of the propenoyl group can undergo radical or ionic polymerization to form a polymer backbone. This process allows for the creation of polymers with the furan moiety as a pendant group along the polymer chain. The reactivity of the double bond is influenced by the furan ring, which can affect the rate and stereochemistry of the polymerization.

In condensation polymerization , the acyl chloride group is the key reactive site. It can react with difunctional or polyfunctional monomers containing nucleophilic groups, such as diols or diamines, to form polyesters or polyamides, respectively. In this case, the 3-(2-furyl)propenoyl unit becomes an integral part of the polymer backbone. This approach allows for the synthesis of a wide range of polymers with diverse structures and properties. The covalent bonding between the binder and deposition polymers can be achieved through a chemical reaction. googleapis.com

The choice of polymerization method depends on the desired polymer architecture and properties. Both approaches offer pathways to new materials with potential applications in areas such as coatings, adhesives, and advanced composites.

Intermediate for Specialized Chemical Building Blocks

Beyond its direct use in the synthesis of heterocycles and polymers, this compound also serves as a valuable intermediate for the creation of other specialized chemical building blocks. Its reactivity allows for its conversion into a variety of other functional molecules that can then be used in further synthetic transformations.

For example, the acyl chloride can be easily converted to other carbonyl derivatives, such as esters, amides, and ketones, by reacting it with the appropriate nucleophiles. lookchem.com These transformations provide access to a wide range of 3-(2-furyl)propenoyl derivatives with different reactivity profiles. These derivatives can then be used in a variety of organic reactions, including cross-coupling reactions, conjugate additions, and cycloadditions, to construct even more complex molecular architectures.

The ability to generate a diverse set of downstream products from this compound makes it a versatile platform for the synthesis of specialized chemical building blocks tailored for specific applications in drug discovery, materials science, and agrochemicals. lookchem.com

Synthesis of Key Intermediates for Complex Organic Molecules

This compound is a valuable reagent in the synthesis of complex organic molecules due to its reactive acyl chloride group and the presence of the furan moiety. Its structure allows it to be a versatile building block for creating a variety of organic intermediates.

One significant application is in the formation of amide bonds. The acyl chloride can readily react with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of numerous compounds, including those with potential biological activity. For instance, this compound is used in the synthesis of 3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid. This compound is of interest in medicinal chemistry as it shares structural similarities with bioactive phenolamides like clovamide, a natural antioxidant. The synthesis involves the coupling of a 3-(2-furyl)acrylic acid derivative, such as the acyl chloride, with β-alanine.

The furan ring within this compound introduces specific electronic and steric properties that influence its reactivity compared to simpler acyl chlorides like acryloyl chloride. While the furyl group can enhance the stability of the molecule, it can also be used as a diene in Diels-Alder reactions, providing a pathway to complex polycyclic structures.

Furthermore, this compound serves as a precursor in the synthesis of ylides, which are crucial intermediates in various olefination reactions. In one study, it was reacted with a benzylidene ylide, generated from the treatment of a phosphonium (B103445) salt with butyllithium, to produce an acyl ylide. sorbonne-universite.fr This acyl ylide then underwent flash vacuum pyrolysis to form tetra- and pentacyclic fused-ring heterocycles, many of which were previously unknown. sorbonne-universite.fr This method highlights the utility of this compound in generating molecular complexity in a single step. sorbonne-universite.fr

The following table summarizes the key reactants and products in the synthesis of these intermediates:

| Starting Material | Reagent | Intermediate Product | Application of Intermediate |

| This compound | β-Alanine | 3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid | Medicinal chemistry building block |

| Phosphonium Salt / Butyllithium | This compound | Acyl Ylide | Synthesis of polycyclic heteroaromatic compounds sorbonne-universite.fr |

The parent compound, 3-(2-furyl)acrylic acid, from which the acyl chloride is typically derived, is itself synthesized via a Knoevenagel condensation between furfural (B47365) and malonic acid. This initial step is crucial for the subsequent formation of the highly reactive this compound intermediate.

Future Research Directions and Perspectives

Development of Sustainable and Green Chemistry Approaches for 3-(2-Furyl)propenoyl chloride Synthesis

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which present environmental and safety challenges. Future research will focus on greener alternatives for the synthesis of this compound, likely starting with its precursor, 3-(2-furyl)acrylic acid. The synthesis of this acid itself is a key target for sustainable innovation.

Recent studies have demonstrated the renewable synthesis of 3-(2-furyl)acrylic acid and its derivatives from 5-substituted-2-furaldehydes, which can be derived from carbohydrates. researchgate.net One promising green method is the Knoevenagel condensation of furfural (B47365) and malonic acid using organocatalysts like piperidinium (B107235) acetate (B1210297) under solvent-free conditions, which can produce the acid in excellent yields. researchgate.net Further sustainable modifications could involve the use of dimethyl carbonate as a green methylating agent for esterification, catalyzed by a base. researchgate.net Another eco-friendly approach involves the use of ultraviolet-A (UVA) light for the dimerization of trans-3-(2-furyl)acrylic acid, suggesting that photochemical methods could be a fruitful area for developing green transformations of the furan-acrylic backbone. und.edu

Future work would aim to convert the sustainably-produced acid into the target acyl chloride using novel, greener chlorinating agents or catalytic methods that avoid stoichiometric toxic reagents.

| Synthesis Step | Traditional Method | Potential Green Chemistry Approach | Key Advantages | Reference |

| Precursor Synthesis | Knoevenagel condensation with pyridine (B92270)/piperidine (B6355638) in solvent. | Solvent-free Knoevenagel condensation using organocatalysts (e.g., piperidinium acetate). | Reduced solvent waste, high yields. | researchgate.net |

| Esterification | Standard acid/base catalysis. | Use of heterogeneous acid catalysts (MeSO₃H/SiO₂) or dimethyl carbonate. | Recyclable catalyst, use of a sustainable reagent. | researchgate.net |

| Acyl Chloride Formation | Reaction with thionyl chloride or oxalyl chloride. | Catalytic conversion using novel, recyclable chlorinating agents; continuous-flow microreactor synthesis. | Avoidance of toxic reagents, enhanced safety and control. |

Design and Discovery of Novel Catalytic Systems for Selective Transformations of this compound

The reactivity of this compound is dominated by its acyl chloride and α,β-unsaturated system. Future research will focus on designing catalytic systems that can selectively target different parts of the molecule.

Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. Gold catalysts, for instance, have shown remarkable activity in promoting electrophilic reactions of similar aryl vinyl ketones, suggesting their potential for mediating cyclizations and other transformations of this compound. researchgate.net Organocatalysis also presents a powerful tool. Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used for Morita-Baylis-Hillman reactions on related furaldehydes, indicating their potential to engage the unsaturated system of this compound in various carbon-carbon bond-forming reactions. researchgate.net

Furthermore, the development of chiral catalytic systems, such as those based on Schiff base complexes, could enable asymmetric transformations, leading to the synthesis of enantioenriched molecules for specialized applications. globalresearchonline.net Transition-metal-catalyzed reactions, including palladium-catalyzed cross-coupling or carbene insertion reactions, could also be explored to functionalize the furan (B31954) ring or the olefinic bond. snnu.edu.cnvu.nl

| Catalyst Type | Potential Transformation | Rationale/Example | Reference |

| Heterogeneous Gold Catalysts | Cationic cyclizations (e.g., Nazarov cyclization). | Gold(III) chloride is an efficient Lewis acid for cyclizations of dienyl ketones. | researchgate.net |

| Organocatalysts (e.g., DABCO) | Morita-Baylis-Hillman type reactions. | DABCO is a known catalyst for reactions of furaldehydes with acrylates. | researchgate.net |

| Chiral Schiff Base Complexes | Asymmetric Diels-Alder reactions. | Lanthanum(III) and Chromium(III) Schiff base complexes catalyze asymmetric cycloadditions. | globalresearchonline.net |

| Palladium Catalysts | Cross-coupling (e.g., Suzuki, Sonogashira). | Pd-catalyzed cascades involving carbopalladation are well-established for related systems. | vu.nl |

Exploration of Unprecedented Reaction Pathways and Cascade Reactions Involving the Compound

Cascade reactions, which involve multiple bond-forming events in a single operation, represent a highly efficient strategy for building molecular complexity and align with green chemistry principles. 20.210.105rsc.org The structure of this compound is well-suited for the design of novel cascade sequences.

One documented unconventional reaction is the flash vacuum pyrolysis of an ylide derived from this compound to generate fused polycyclic heteroaromatic compounds. sorbonne-universite.fr This demonstrates that the molecule can participate in radical domino cyclizations under thermal conditions. sorbonne-universite.fr

Future research could design cascade reactions initiated by the reaction of the acyl chloride. For example, reaction with a suitable dinucleophile could trigger an initial acylation followed by an intramolecular conjugate addition or cycloaddition. Organocatalytic activation, such as the formation of a trienamine, could unlock new cycloaddition pathways. mdpi.com Palladium-catalyzed cascades, potentially initiated by oxidative addition or carbopalladation, could be designed to construct complex polycyclic systems from simple precursors in a single step. vu.nl

| Reaction Type | Initiation/Key Step | Potential Product Class | Reference |

| Flash Vacuum Pyrolysis | Thermal extrusion of Ph₃PO from a derived ylide. | Fused polycyclic heteroaromatics. | sorbonne-universite.fr |

| Organocatalytic Cascade | Trienamine activation of the propenoyl system. | Polycyclic structures via cycloadditions. | mdpi.com |

| Palladium-Catalyzed Cascade | Carbopalladation followed by cross-coupling (e.g., Suzuki, Stille). | Fused bicyclic ring systems. | vu.nl |

| Nucleophile-Initiated Cascade | Initial acylation followed by intramolecular Michael addition. | Heterocyclic scaffolds. | 20.210.105 |

Tailored Synthesis of Advanced Materials and High-Performance Polymers

High-performance polymers are characterized by their exceptional thermal and mechanical stability and are critical in demanding industries like aerospace and automotive. highperformancepolymer.co.uksolvay.com The incorporation of the rigid, bio-based furan ring from this compound into polymer backbones is a promising strategy for creating novel, sustainable high-performance materials.

The highly reactive acyl chloride group makes this compound an ideal monomer for step-growth polymerization. It can react with a variety of co-monomers, such as diamines to form polyamides or diols to form polyesters, embedding the furan-propenoyl structure into the polymer chain. The properties of these polymers could be tailored by the choice of the co-monomer. For example, using aromatic diamines or diols could lead to highly rigid, thermally stable materials. The furan ring itself can participate in cross-linking reactions, such as Diels-Alder reactions, offering a pathway to thermosetting resins or self-healing materials. Research into the dimer of the parent acid has already suggested its potential as an epoxy cross-linker. und.edu

| Polymer Type | Potential Co-monomer | Anticipated Properties | Potential Application |

| Polyamide | Aromatic diamines (e.g., p-phenylenediamine) | High thermal stability, rigidity, chemical resistance. | Aerospace components, automotive parts. |

| Polyester | Bio-based diols (e.g., 1,4-butanediol) | Improved biodegradability, tailored flexibility. | Sustainable plastics, specialty films. |

| Thermoset Resin | Multifunctional amines or alcohols | High cross-link density, solvent resistance. | Adhesives, composite matrices. |

| Functional Polymer | Co-monomers with specific functional groups | Tunable properties for specific interactions. | Membranes, functional coatings. |

Advanced Computational Chemistry for Predictive Modeling of Reactivity and Material Properties

Advanced computational chemistry offers powerful tools to accelerate research and development by predicting molecular behavior before undertaking extensive lab work. vu.nl For this compound, computational modeling can provide deep insights into its reactivity and the properties of materials derived from it.

Quantum chemistry methods like Density Functional Theory (DFT) can be used to model the electronic structure of the molecule, predict its spectroscopic properties, and elucidate the mechanisms of the catalytic transformations and cascade reactions discussed in sections 7.2 and 7.3. Such calculations can help rationalize observed reactivity and guide the design of more efficient catalysts and reaction conditions. researchgate.net

For materials science applications, molecular dynamics (MD) simulations can predict the bulk properties of polymers synthesized from this compound. These simulations can model polymer chain packing, determine key properties like the glass transition temperature (Tg), and assess mechanical strength, providing a computational screening method for new materials. solvay.com Furthermore, emerging deep learning and machine learning models can be trained on reaction data to predict the outcomes of unknown reactions with high accuracy, offering a path to rapidly discover novel transformations for this compound. arxiv.org

| Computational Method | Target of Investigation | Predicted Information | Reference |

| Density Functional Theory (DFT) | Reaction Mechanisms | Transition state geometries and energies, catalytic cycles, reaction pathways. | researchgate.net |

| Molecular Dynamics (MD) | Polymer Properties | Glass transition temperature, mechanical modulus, chain conformation, thermal stability. | solvay.com |

| Deep Learning / AI | Reaction Prediction | Plausible reaction products, mechanistic pathways for novel transformations. | arxiv.org |

| Quantitative Structure-Property Relationship (QSPR) | Material Design | Correlation of polymer structure with physical and chemical properties. | highperformancepolymer.co.uk |

常见问题

Q. What are the standard synthetic routes for preparing 3-(2-Furyl)propenoyl chloride, and how are reaction conditions optimized?

Answer: this compound is typically synthesized via the reaction of 3-(2-Furyl)propenoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The procedure involves refluxing the carboxylic acid with the chlorinating agent in an anhydrous solvent (e.g., dichloromethane) under inert conditions. Excess SOCl₂ is removed under reduced pressure to isolate the product. Critical parameters include reaction temperature (60–80°C), stoichiometric ratios (1:1.2 acid:SOCl₂), and moisture control to prevent hydrolysis. Purity (>97%) is confirmed by NMR and GC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Key characterization methods include:

- ¹H/¹³C NMR : Peaks for the furyl moiety (δ 6.3–7.4 ppm for protons, 110–150 ppm for carbons) and the propenoyl group (α,β-unsaturated carbonyl at ~170–175 ppm).

- FT-IR : Stretching vibrations for C=O (~1750 cm⁻¹), C=C (~1650 cm⁻¹), and C-Cl (~750 cm⁻¹).

- Elemental Analysis : Confirmation of C, H, O, and Cl content.

- HPLC/GC-MS : To assess purity and detect byproducts like hydrolyzed acid. Reference spectra from databases like PubChem or CAS are critical for validation .

Q. What are the primary reactivity patterns of this compound in nucleophilic acyl substitution reactions?

Answer: The compound reacts with nucleophiles (amines, alcohols, thiols) to form amides, esters, or thioesters. For example:

- Amidation : Reacting with primary amines (e.g., aniline) in dry THF at 0–25°C yields furyl-containing acrylamides.

- Esterification : Alcohols (e.g., methanol) in the presence of a base (e.g., pyridine) produce acrylate esters.

Kinetic studies suggest the reaction rate is influenced by steric hindrance from the furyl group and solvent polarity .

Advanced Research Questions

Q. How does the furyl substituent influence the electronic and steric properties of this compound in polymerization or copolymerization reactions?

Answer: The electron-rich furyl ring enhances conjugation with the α,β-unsaturated carbonyl system, stabilizing transition states in radical or anionic polymerization. However, steric effects from the furyl group may reduce copolymerization efficiency with bulky monomers. Computational studies (DFT) reveal a lowered LUMO energy (-1.8 eV), favoring nucleophilic attacks. Experimental data show improved thermal stability in furyl-containing polymers compared to phenyl analogs .

Q. What strategies mitigate isomerization or degradation during storage and handling of this compound?

Answer:

- Storage : Under anhydrous conditions at -20°C in amber vials to prevent light-induced degradation.

- Stabilizers : Addition of radical inhibitors (e.g., hydroquinone) at 0.1–0.5 wt% to suppress polymerization.

- Handling : Use Schlenk techniques for air-sensitive reactions. Degradation products (e.g., dimerized species) are detectable via HPLC and mitigated by redistillation .

Q. How can this compound serve as a precursor for bioactive molecules, and what methodological challenges arise in such syntheses?

Answer: The compound is used to synthesize propenone derivatives with molluscicidal or anticancer activity. For example:

- Mannich Reaction : Reacting with secondary amines and formaldehyde under basic conditions yields N-alkylated derivatives (e.g., Scheme 15 in ). Challenges include controlling regioselectivity in polyfunctional systems and optimizing bioassay conditions (e.g., LD₅₀ determination in Biomphalaria snails). LC-MS and in vitro cytotoxicity assays (MTT) are critical for validating bioactivity .

Q. What analytical techniques resolve contradictions in spectroscopic data for this compound derivatives?

Answer: Discrepancies in NMR or IR data often stem from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism).

- 2D NMR (COSY, HSQC) : For unambiguous assignment of proton-carbon correlations in complex mixtures.

- X-ray Crystallography : To confirm solid-state structure and compare with computational models (e.g., DFT-optimized geometries) .

Methodological Notes

- Synthesis Optimization : Pilot-scale reactions require strict control of exothermic reactions during chlorination.

- Safety Protocols : Use fume hoods and PPE due to the compound’s lachrymatory and corrosive nature (see safety data in ).

- Data Validation : Cross-reference CAS databases ([54536-91-3]) and peer-reviewed protocols (e.g., J. Org. Chem.) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。